molecular formula C8H10ClN3O B11903204 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine

2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine

Cat. No.: B11903204
M. Wt: 199.64 g/mol
InChI Key: PMHFVFXPEHWQFP-UHFFFAOYSA-N
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Description

2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine is a heterocyclic compound that contains both pyrazine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine typically involves the reaction of 2-chloropyrazine with pyrrolidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at elevated temperatures. The reaction conditions may vary, but a common method involves heating the reaction mixture to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(pyrrolidin-3-yloxy)pyridine
  • 2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride
  • 1H-pyrrolo[2,3-b]pyrazine derivatives

Uniqueness

2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine is unique due to its combination of pyrazine and pyrrolidine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable scaffold in drug discovery and material science .

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

2-chloro-3-pyrrolidin-3-yloxypyrazine

InChI

InChI=1S/C8H10ClN3O/c9-7-8(12-4-3-11-7)13-6-1-2-10-5-6/h3-4,6,10H,1-2,5H2

InChI Key

PMHFVFXPEHWQFP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=NC=CN=C2Cl

Origin of Product

United States

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